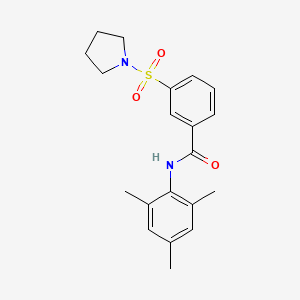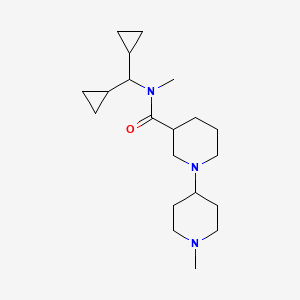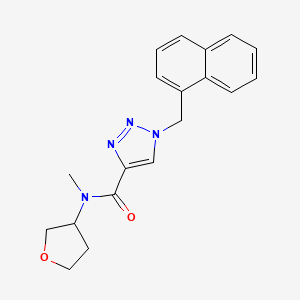![molecular formula C19H27FN2 B5980294 2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B5980294.png)
2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. Spirocyclic compounds are characterized by a bicyclic structure where two rings share a single atom, providing a rigid and versatile framework that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the reaction of a cyclobutylamine derivative with a suitable fluorophenylmethyl precursor under acidic or basic conditions can lead to the formation of the desired spirocyclic structure. The reaction conditions often require careful control of temperature, solvent, and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to higher yields and reduced production times. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the spirocyclic core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction
Properties
IUPAC Name |
2-cyclobutyl-9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2/c20-17-7-5-16(6-8-17)13-21-11-2-9-19(14-21)10-12-22(15-19)18-3-1-4-18/h5-8,18H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIOVDKZNWOQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5980226.png)
![2-benzyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5980228.png)
![methyl (4-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B5980234.png)
![3-[2-(3-bromophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5980240.png)
![5-{1-[(2-chloro-5-ethoxy-4-propoxybenzyl)amino]ethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5980241.png)
![N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5980248.png)
![[3-(Imidazol-1-ylmethyl)piperidin-1-yl]-[6-(methylamino)pyridin-3-yl]methanone](/img/structure/B5980262.png)
![2-{1-benzyl-4-[4-methoxy-3-(methoxymethyl)benzyl]-2-piperazinyl}ethanol](/img/structure/B5980263.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5980269.png)

![2-butyl-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5980275.png)
![1-{1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE](/img/structure/B5980287.png)

